Physicochemical Profiling and Analytical Workflows for 2-[(3-Thienylmethyl)amino]-1-butanol
Physicochemical Profiling and Analytical Workflows for 2-[(3-Thienylmethyl)amino]-1-butanol
Executive Summary
In modern drug discovery and synthetic chemistry, bifunctional and trifunctional building blocks are critical for developing complex active pharmaceutical ingredients (APIs). 2-[(3-Thienylmethyl)amino]-1-butanol is a highly versatile intermediate characterized by a 1,2-aminoalcohol backbone and a thiophene heterocycle. This unique structural combination presents specific physicochemical behaviors, including pH-dependent ionization, potential for bidentate metal chelation, and distinct metabolic liabilities.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic data reporting. Here, we dissect the causality behind the compound's physical properties, map its reactivity profile, and establish rigorous, self-validating analytical protocols for its characterization in a laboratory setting.
Structural and Quantitative Physicochemical Properties
The compound exists both as a free base and as a hydrochloride (HCl) salt. The free base is a secondary amine with a primary alcohol, making it an oily liquid or low-melting solid at room temperature, whereas the HCl salt is a stable, crystalline solid preferred for long-term storage and precise stoichiometric formulations[1].
The table below summarizes the core quantitative data for both forms.
| Property | Value (Free Base) | Value (HCl Salt) | Reference |
| CAS Number | 892592-63-1 | 1049713-29-2 | [2],[1] |
| Molecular Formula | C9H15NOS | C9H16ClNOS | [2],[1] |
| Molecular Weight | 185.29 g/mol | 221.75 g/mol | [2],[1] |
| Density (Calculated) | 1.103 g/cm³ | N/A | [2] |
| Boiling Point (Calculated) | 314.8 °C (at 760 mmHg) | N/A | [2] |
| Flash Point (Calculated) | 144.2 °C | N/A | [2] |
| Refractive Index | 1.546 | N/A | [2] |
Structural Features and Reactivity Mapping
Understanding the reactivity of 2-[(3-Thienylmethyl)amino]-1-butanol requires isolating its three primary functional domains:
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The Primary Alcohol: Acts as a hard nucleophile. It is highly susceptible to esterification or oxidation to an aldehyde/carboxylic acid.
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The Secondary Amine: Acts as both a base and a softer nucleophile. At physiological pH (7.4), this amine is predominantly protonated, significantly increasing the molecule's aqueous solubility.
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The Thiophene Ring: A classic bioisostere for a phenyl ring. Being electron-rich, it is prone to electrophilic aromatic substitution and, in biological systems, CYP450-mediated oxidation.
Figure 1: Structural reactivity map of 2-[(3-Thienylmethyl)amino]-1-butanol.
Analytical Characterization Protocols
To ensure scientific integrity, any analytical workflow must be a self-validating system . The following protocols detail the step-by-step methodologies for profiling this compound, explicitly explaining the causality behind the experimental parameters.
LC-MS/MS Profiling and Purity Assessment
Objective: To confirm the molecular mass, assess relative purity, and establish a fragmentation profile. Causality & Rationale: The secondary amine necessitates an acidic mobile phase (pH ~2.7) to ensure full protonation. If a neutral pH were used, the amine would exist in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the C18 stationary phase. Self-Validating Step: A blank injection and a known reference standard (e.g., Propranolol) are run prior to the sample to verify column equilibration, system suitability, and mass accuracy.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 2-[(3-Thienylmethyl)amino]-1-butanol in HPLC-grade methanol to a final concentration of 10 µg/mL.
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Chromatographic Setup: Equip the LC system with a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Set the column oven to 40 °C to reduce solvent viscosity and improve mass transfer kinetics.
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Mobile Phase Preparation:
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Phase A: 0.1% Formic Acid in LC-MS grade Water (v/v).
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Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile (v/v).
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Gradient Elution: Execute a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
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Mass Spectrometry: Operate the MS in Electrospray Ionization positive mode (ESI+). Monitor for the [M+H]+ pseudo-molecular ion at m/z 186.1.
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Data Processing: Integrate the UV trace at 254 nm (targeting the thiophene chromophore) to calculate relative purity.
pKa and LogP Determination
Objective: To empirically determine the ionization constant of the secondary amine and the lipophilicity of the neutral species. Causality & Rationale: Because the free base exhibits limited aqueous solubility, a direct aqueous titration often fails due to precipitation. A cosolvent potentiometric titration (using methanol/water) is employed to keep the analyte in solution. The Yasuda-Shedlovsky extrapolation is then mathematically applied to calculate the true aqueous pKa. Self-Validating Step: The pH electrode is calibrated daily using certified standard buffers (pH 4.0, 7.0, 10.0). A known reference (e.g., Potassium Hydrogen Phthalate) is titrated first to confirm electrode linearity and response time.
Step-by-Step Methodology:
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Electrode Calibration: Calibrate the glass electrode and verify the Nernstian slope (>95%).
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Titration (pKa): Prepare a 1 mM solution of the HCl salt[1] in a 50% methanol/water mixture. Titrate with standardized 0.1 M NaOH under a nitrogen blanket to prevent atmospheric CO2 from forming carbonic acid, which skews the titration curve. Repeat at 40% and 30% methanol.
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Extrapolation: Plot the apparent pKa values against the dielectric constant of the varying solvent mixtures to extrapolate the true aqueous pKa (expected to be ~8.5 - 9.5).
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Shake-Flask (LogP): Dissolve the free base in 1-octanol. Add an equal volume of pH 11 aqueous buffer (ensuring the amine is fully un-ionized). Shake the biphasic system vigorously for 1 hour at 25 °C.
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Phase Separation & Analysis: Centrifuge at 3000 rpm for 10 minutes to resolve the emulsion. Quantify the concentration of the compound in both phases using the LC-MS protocol described above. Calculate LogP as log([Octanol]/[Water]).
Figure 2: Self-validating workflow for determining pKa and LogP values.
Medicinal Chemistry Implications
When utilizing 2-[(3-Thienylmethyl)amino]-1-butanol as a scaffold in drug design, researchers must account for its inherent pharmacokinetic liabilities and advantages:
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Metabolic Stability: The thiophene ring is electron-rich. While it serves as an excellent bioisostere for a phenyl ring (offering similar steric bulk but altered lipophilicity), it is highly susceptible to CYP450-mediated epoxidation or S-oxidation. These reactive metabolites can covalently bind to hepatic proteins, necessitating early reactive metabolite screening (e.g., glutathione trapping assays).
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Target Binding: The 1,2-aminoalcohol motif is a privileged structure for hydrogen bonding. It can act as a bidentate ligand, making it highly effective for coordinating with metal ions in metalloenzymes or forming strong directional hydrogen bond networks within target active sites.
References
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[1] MolCore. "1049713-29-2 | 2-[(3-thienylmethyl)amino]-1-butanol hydrochloride - MolCore." MolCore. URL:
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[2] ChemBlink. "CAS # 892592-63-1, 2-[(3-Thienylmethyl)amino]-1-butanol: more information." ChemBlink. URL:
